[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride

Catalog No.
S3144906
CAS No.
1546330-10-2
M.F
C11H15Cl2N3
M. Wt
260.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine di...

CAS Number

1546330-10-2

Product Name

[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride

IUPAC Name

[3-(1-methylpyrazol-4-yl)phenyl]methanamine;dihydrochloride

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16

InChI

InChI=1S/C11H13N3.2ClH/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12;;/h2-5,7-8H,6,12H2,1H3;2*1H

InChI Key

YTCRHXKMZDJYRB-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CN.Cl.Cl

Solubility

not available

Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff

Field: This compound is used in the field of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various organic compounds, pharmaceutical drugs, agrochemicals, and dyestuffs .

Results or Outcomes: The outcomes of using this compound as a raw material or intermediate would vary widely depending on the specific synthesis or production process. The compound’s effectiveness would be measured by its yield, purity, and performance in the final product .

Antileishmanial and Antimalarial Evaluation

Application: The compound was studied for its antipromastigote activity, which is relevant in the treatment of leishmaniasis, a disease caused by protozoan parasites .

Method of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .

Results or Outcomes: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol), indicating its potential as an antileishmanial agent .

Apoptosis Induction in Cancer Cells

Application: The compound was studied for its ability to induce apoptosis in BT-474 cells, a cell line derived from breast cancer .

Method of Application: Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay were used to investigate the apoptosis-inducing activity of the compound .

Results or Outcomes: The compound induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .

Chemical Synthesis

Field: This compound is used in the field of chemical synthesis .

Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various organic compounds .

Results or Outcomes: The outcomes of using this compound as a raw material or intermediate would vary widely depending on the specific synthesis or production process. The compound’s effectiveness would be measured by its yield, purity, and performance in the final product .

Material Science

Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various materials .

Chromatography

Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various chromatographic materials .

The compound [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride is an organic chemical with a complex structure that includes a phenyl group substituted with a pyrazole ring and an amine functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the pyrazole moiety suggests possible interactions with biological receptors, making it a subject of interest for research into its pharmacological effects.

, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Protonation and deprotonation: The amine group can be protonated under acidic conditions, forming a positively charged species that may enhance solubility and reactivity.
  • Hydrogen bonding: The presence of the pyrazole and amine groups allows for potential hydrogen bonding interactions, which are crucial for binding to biological targets.

These reactions are facilitated by enzymes in metabolic pathways, which can modify the compound for various biological functions

The biological activity of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride has been studied in various contexts. Its structure suggests potential activity as:

  • Enzyme inhibitors: Compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic processes.
  • Receptor modulators: The pyrazole ring may interact with specific receptors, influencing signaling pathways related to inflammation, pain, or other physiological responses .

In vitro studies have demonstrated that structurally similar compounds can exhibit varying degrees of biological activity, emphasizing the importance of precise structural modifications .

Several synthetic routes have been developed for the preparation of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride. Common methods include:

  • Condensation reactions: Reacting 3-bromo or 3-chloroaniline derivatives with 1-methylpyrazole under basic conditions to form the desired amine.
  • Reduction processes: Starting from nitro derivatives followed by catalytic hydrogenation or chemical reduction to yield the amine.
  • Use of coupling agents: Employing coupling reactions such as Suzuki or Sonogashira coupling to link the pyrazole and phenyl groups effectively.

These methods allow for the efficient synthesis of the compound while maintaining high purity and yield .

The potential applications of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride include:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific enzymes or receptors.
  • Research tools: Used in studies exploring enzyme kinetics or receptor binding affinities.
  • Biological assays: Employed in high-throughput screening to identify other bioactive compounds .

Interaction studies are crucial for understanding how [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride interacts with biological targets. Techniques such as:

  • Molecular docking simulations: To predict binding affinities and orientations at active sites of enzymes or receptors.
  • In vitro assays: Evaluating the compound's effect on cellular pathways and its potential toxicity.

These studies help elucidate the mechanism of action and therapeutic potential of the compound .

Several compounds share structural features with [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride, including:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrazoleContains a pyrazole ring; lacks phenyl substitutionModerate anti-inflammatory properties
PhenylmethanamineSimple phenyl and amine structureNeurotransmitter effects
4-PyridinemethanolSimilar amine functionality; different heterocyclic structureAntimicrobial activity

These compounds illustrate variations in biological activity despite structural similarities, highlighting the unique properties of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride, particularly its potential as a selective modulator in therapeutic contexts .

Dates

Modify: 2024-04-14

Explore Compound Types